Nms-873

Drug resistance Colorectal cancer ATP-competitive inhibitor

ATP-competitive p97 inhibitors lose potency in p47-cofactor-rich environments, compromising cellular assay reproducibility. NMS-873 solves this as the only allosteric, non-ATP-competitive p97/VCP inhibitor that retains full IC50 (~30 nM) in p97-p47 complexes. • Overcomes resistance to ATP-competitive inhibitors (CB-5083, CB-5339). • Enables host-directed antiviral studies against drug-resistant influenza strains. • Distinct polypharmacology targeting glycometabolism for 2-DG synergy studies.

Molecular Formula C27H28N4O3S2
Molecular Weight 520.7 g/mol
CAS No. 1418013-75-8
Cat. No. B612292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNms-873
CAS1418013-75-8
SynonymsNMS873, NMS-873, NMS 873
Molecular FormulaC27H28N4O3S2
Molecular Weight520.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2=NN=C(N2C3=CN=CC=C3)SC4CCCC4)C5=CC=C(C=C5)S(=O)(=O)C
InChIInChI=1S/C27H28N4O3S2/c1-19-16-22(11-14-25(19)20-9-12-24(13-10-20)36(2,32)33)34-18-26-29-30-27(35-23-7-3-4-8-23)31(26)21-6-5-15-28-17-21/h5-6,9-17,23H,3-4,7-8,18H2,1-2H3
InChIKeyUJGTUKMAJVCBIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NMS-873 (CAS 1418013-75-8): VCP/p97 Allosteric Inhibitor for Cancer and Antiviral Research Procurement


NMS-873 (CAS 1418013-75-8) is a potent, selective, allosteric inhibitor of the AAA ATPase valosin-containing protein (VCP), also known as p97, with an IC₅₀ of 30 nM for VCP/p97 ATPase activity [1]. Unlike ATP-competitive p97 inhibitors such as CB-5083, DBeQ, and ML240, NMS-873 binds to a cryptic groove in the D2 domain and inhibits p97 via a non-ATP-competitive allosteric mechanism [2]. The compound exhibits antiproliferative activity across a broad panel of hematological and solid tumor cell lines with IC₅₀ values ranging from 80 nM to 2 μM .

Allosteric p97/VCP inhibition study fit — non-ATP-competitive binding to D2 domain cryptic groove
Pathway studies with p47 cofactor-present cellular contexts
Host-targeting antiviral research workflow — p97-dependent vRNP nuclear retention

Why NMS-873 Cannot Be Substituted with Generic p97 Inhibitors: Evidence-Based Procurement Rationale


VCP/p97 inhibitors are not interchangeable due to fundamentally divergent mechanisms of action, binding sites, and functional pharmacology. NMS-873 is an allosteric, non-ATP-competitive inhibitor that binds to a cryptic groove in the D2 domain [1], whereas CB-5083, CB-5339, DBeQ, and ML240 are ATP-competitive inhibitors targeting the ATP-binding pocket [2]. This mechanistic divergence translates into critical functional differences: NMS-873 retains potency against p97-p47 cofactor complexes while ATP-competitive inhibitors lose up to 50-fold activity [3]; NMS-873 overcomes resistance to ATP-competitive p97 inhibitors [4]; and NMS-873 exhibits distinct polypharmacology affecting glycometabolism independent of p97 inhibition [5]. Substitution without verification of the specific experimental context may yield non-reproducible or misleading results.

NMS-873 (Allosteric)
Binds D2 domain cryptic groove; non-ATP-competitive inhibition
vs
CB-5083 / DBeQ / ML240 (ATP-competitive)
Bind ATP pocket; inhibition potency may vary with intracellular ATP levels
NMS-873
Reported to maintain potency against p97-p47 cofactor complex
vs
ML240 / ML241
Cofactor-dependent potency loss reported; p47 context may shift response
NMS-873
p97-independent glycometabolism dysregulation reported
vs
CB-5083
Polypharmacology profile may differ; metabolic endpoint context may require review

NMS-873 Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. CB-5083, DBeQ, ML240, and ML241


Overcoming CB-5083 Resistance: NMS-873 Retains Activity in ATP-Competitive Inhibitor-Resistant Cancer Models

NMS-873 demonstrates the ability to overcome resistance induced by the ATP-competitive p97 inhibitor CB-5083. Studies in HCT116 colon cancer cells showed that NMS-873 maintains anti-proliferative activity in CB-5083-resistant cell lines, whereas CB-5083 loses efficacy in these same resistant models [1]. This functional divergence is attributed to the distinct allosteric binding site of NMS-873 compared to the ATP-binding pocket targeted by CB-5083 [2].

Resistance Model Activity
Head-to-head
NMS-873 reported to retain activity in CB-5083-resistant HCT116 cells; CB-5083 loses response in same model
Supports resistance-mechanism research models
Cell-model endpoint review context
Drug resistance Colorectal cancer ATP-competitive inhibitor

Maintained Potency Against p97-p47 Cofactor Complex: NMS-873 vs. ML240 and ML241

NMS-873 maintains its inhibitory potency against the p97-p47 cofactor complex, whereas ATP-competitive inhibitors ML240 and ML241 exhibit a dramatic ~50-fold reduction in potency in the presence of the p47 cofactor [1]. DBeQ shows an intermediate effect with a 4- to 6-fold decrease. This differential response is critical because p47 is a major cellular cofactor that binds to the N-domain of p97 and significantly modulates ATPase activity in physiological contexts [2].

Cofactor-Complex Potency
Head-to-head
Potency maintained vs. p97-p47 complex; ~50-fold loss reported for ML240/ML241; 4- to 6-fold loss for DBeQ
Supports cofactor-present pathway studies
p47 cofactor assay context; 200 μM ATP conditions
Cofactor complex p47 Domain selectivity

Selectivity Profile: NMS-873 vs. AAA ATPase Family and Kinase Panel

NMS-873 demonstrates high selectivity for VCP/p97 with an IC₅₀ of 30 nM compared to IC₅₀ values >10 μM against a comprehensive panel of other AAA ATPases (NSF, SPATAS, VPS4B, cdc6), HSP90, and 53 additional kinases . At 10 μM, NMS-873 inhibits the ATPase activities of these off-target AAA ATPases and HSP90 by less than 15% [1]. This selectivity profile establishes NMS-873 as a specific tool compound for p97 inhibition with minimal confounding off-target effects on related ATPase family members.

Target Selectivity
Reported
>333-fold selectivity window vs. AAA ATPases, HSP90, and 53 kinases
Supports target-specific pathway interpretation
Off-target panel review context;
Inhibition Mechanism
Head-to-head
Non-ATP-competitive allosteric; binds D2 domain cryptic groove at ISS motif interface; IC₅₀ 20–30 nM across ATP concentrations
Supports mechanism-of-action differentiation studies
Cryo-EM structural context at 2.4 Å resolution
Polypharmacology Profile
Head-to-head
Glycometabolism dysregulation reported; NDUFAF5 in mitochondrial complex I identified as potential additional target
Supports proteostasis-metabolism crosstalk studies
p97-independent effect context; synergy with 2-DG reported
Antiviral Research Activity
Class-level
Low-nanomolar EC₅₀ against influenza A/B, including adamantane- and oseltamivir-resistant strains
Supports host-targeting antiviral research
vRNP nuclear retention mechanism context; siRNA p97 silencing phenocopy reported
Selectivity Off-target activity Kinase profiling

Non-ATP-Competitive Allosteric Mechanism: NMS-873 vs. ATP-Competitive Inhibitors

NMS-873 inhibits p97 via a distinct non-ATP-competitive allosteric mechanism, binding to a cryptic groove in the D2 domain and interacting with the intersubunit signaling (ISS) motif [1]. Cryo-EM structural analysis at 2.4 Å resolution revealed that NMS-873 locks the protomer in a rigid conformation, preventing the release of bound ADP and blocking substrate translocation allosterically [2]. In contrast, CB-5083, DBeQ, ML240, and ML241 are ATP-competitive inhibitors that directly compete with ATP for binding to the ATPase active site [3].

Inhibition Mechanism
Head-to-head
Non-ATP-competitive allosteric; binds D2 domain cryptic groove at ISS motif interface; IC₅₀ 20–30 nM across ATP concentrations
Supports mechanism-of-action differentiation studies
Cryo-EM structural context at 2.4 Å resolution
Allosteric inhibition Cryo-EM structure Binding mechanism

Distinct Polypharmacology: NMS-873 Dysregulates Glycometabolism Independent of p97

NMS-873 exhibits p97-independent effects on cellular glycometabolism not observed with CB-5083. Chemical proteomics and thermal proteome profiling revealed that NMS-873, but not CB-5083, affects glycometabolism in HCT116 colon cancer cells [1]. Proteome integral solubility alteration (PISA T) identified NDUFAF5 in mitochondrial complex I as a potential additional target of NMS-873 [2]. Furthermore, the glycolysis inhibitor 2-DG synergistically enhanced the anti-proliferative effect of NMS-873, suggesting that this polypharmacology may be therapeutically exploitable [3].

Polypharmacology Profile
Head-to-head
Glycometabolism dysregulation reported; NDUFAF5 in mitochondrial complex I identified as potential additional target
Supports proteostasis-metabolism crosstalk studies
p97-independent effect context; synergy with 2-DG reported
Polypharmacology Glycometabolism Mitochondrial complex I

Antiviral Activity: NMS-873 as Broad-Spectrum Influenza Inhibitor with Potency Against Drug-Resistant Strains

NMS-873 demonstrates broad-spectrum antiviral activity against influenza A and B viruses with low-nanomolar EC₅₀ values, including activity against adamantane-resistant, oseltamivir-resistant, and double-resistant strains [1]. Mechanistic studies confirmed that siRNA-mediated p97 silencing phenocopies the antiviral effect of NMS-873, validating p97 as the drug target and demonstrating that viral replication is inhibited through retention of viral ribonucleoproteins (vRNPs) in the nucleus [2]. This host-targeting antiviral mechanism operates independently of viral resistance mutations to direct-acting antivirals.

Antiviral Research Activity
Class-level
Low-nanomolar EC₅₀ against influenza A/B, including adamantane- and oseltamivir-resistant strains
Supports host-targeting antiviral research
vRNP nuclear retention mechanism context; siRNA p97 silencing phenocopy reported
Antiviral Influenza Host-targeting

NMS-873 Optimal Research Application Scenarios Based on Differentiated Evidence


Studies Requiring p97 Inhibition in the Presence of p47 and Other Cellular Cofactors

NMS-873 is the preferred tool compound for experiments where p97 inhibition must be maintained in the presence of the p47 cofactor or other N-domain binding proteins. Unlike ML240 and ML241, which lose ~50-fold potency in the p97-p47 complex, NMS-873 retains full inhibitory activity [1]. This makes NMS-873 essential for cell-based assays and in vivo models where endogenous cofactor interactions are intact and modulate p97 function.

Investigating Acquired Resistance to ATP-Competitive p97 Inhibitors

For research programs studying mechanisms of resistance to ATP-competitive p97 inhibitors such as CB-5083 and CB-5339, NMS-873 serves as a critical validation tool. NMS-873 overcomes CB-5083-induced resistance in HCT116 colon cancer cells, enabling the dissection of resistance mechanisms specific to ATP-competitive binding modes [2]. Conversely, establishing NMS-873-resistant cell lines can identify mechanisms of resistance unique to allosteric inhibition.

Dual-Mechanism Studies Combining p97 Inhibition with Metabolic Pathway Targeting

NMS-873 is uniquely suited for studies examining the intersection of proteostasis and cancer metabolism. The compound's p97-independent effect on glycometabolism, including potential targeting of mitochondrial complex I component NDUFAF5, enables investigation of synergistic combinations with glycolysis inhibitors such as 2-DG [3]. This polypharmacology is not shared by CB-5083 and provides a distinct experimental paradigm.

Host-Targeting Antiviral Research Against Drug-Resistant Influenza Strains

NMS-873 is the appropriate tool for host-directed antiviral studies targeting p97-dependent viral replication. The compound maintains antiviral activity against influenza strains resistant to oseltamivir and adamantanes [4], providing a research platform for investigating p97 as a host dependency factor and evaluating host-targeting strategies that circumvent viral escape mutations.

Application
Selection Property
Validation Focus
p97-p47 cofactor-complex pathway studies
Cofactor-independent potency profile
p47 cofactor assay context review
Resistance mechanism research models
Allosteric binding-site differentiation
ATP-competitive inhibitor cross-resistance review
Proteostasis-metabolism crosstalk studies
p97-independent polypharmacology
Glycometabolic endpoint review
Host-targeting antiviral research
Host-dependency factor targeting
vRNP nuclear retention assay context

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